molecular formula C2H5BrZn B3146919 Ethylzinc bromide, 0.50 M in THF CAS No. 6107-37-5

Ethylzinc bromide, 0.50 M in THF

Cat. No.: B3146919
CAS No.: 6107-37-5
M. Wt: 174.3 g/mol
InChI Key: JTTKGHMBIYUSHN-UHFFFAOYSA-M
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Preparation Methods

Ethylzinc bromide can be synthesized through a two-step process:

In industrial settings, the production of ethylzinc bromide follows similar synthetic routes but may involve more controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Ethylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, alkanes, and other substituted organic compounds .

Scientific Research Applications

Ethylzinc bromide is widely used in scientific research across various fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials

Comparison with Similar Compounds

Ethylzinc bromide can be compared with other organozinc compounds such as methylzinc bromide and phenylzinc bromide. While all these compounds serve as nucleophiles in organic synthesis, ethylzinc bromide is unique in its reactivity and selectivity due to the ethyl group attached to the zinc atom. This makes it particularly useful in specific synthetic applications .

Similar compounds include:

  • Methylzinc bromide
  • Phenylzinc bromide
  • Ethylzinc chloride

Each of these compounds has its own unique properties and applications, making ethylzinc bromide a valuable reagent in its own right.

Properties

IUPAC Name

bromozinc(1+);ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKGHMBIYUSHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylzinc bromide, 0.50 M in THF
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Ethylzinc bromide, 0.50 M in THF
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Ethylzinc bromide, 0.50 M in THF
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Ethylzinc bromide, 0.50 M in THF
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Ethylzinc bromide, 0.50 M in THF
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Ethylzinc bromide, 0.50 M in THF

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